ethyl 4-[(4-methoxyphenyl)methyl]-1-(1H-pyrazole-4-carbonyl)piperidine-4-carboxylate
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Overview
Description
Ethyl 4-[(4-methoxyphenyl)methyl]-1-(1H-pyrazole-4-carbonyl)piperidine-4-carboxylate is a complex organic compound that features a piperidine ring, a pyrazole moiety, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[(4-methoxyphenyl)methyl]-1-(1H-pyrazole-4-carbonyl)piperidine-4-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrazole Moiety: This can be achieved by reacting hydrazine with a 1,3-diketone under acidic conditions to form the pyrazole ring.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction using 4-methoxybenzyl chloride and an appropriate catalyst.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,5-diamine.
Final Coupling: The final step involves coupling the pyrazole and piperidine intermediates using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(4-methoxyphenyl)methyl]-1-(1H-pyrazole-4-carbonyl)piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-[(4-methoxyphenyl)methyl]-1-(1H-pyrazole-4-carbonyl)piperidine-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and analgesic properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in research to study its interactions with various biological targets, including enzymes and receptors.
Industrial Applications: It is explored for its potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 4-[(4-methoxyphenyl)methyl]-1-(1H-pyrazole-4-carbonyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl 1-methyl-1H-pyrazole-4-carboxylate: Similar pyrazole structure but lacks the piperidine and methoxyphenyl groups.
4-Methoxybenzyl chloride: Contains the methoxyphenyl group but lacks the pyrazole and piperidine structures.
1,5-Diaminopentane: Precursor for piperidine ring formation but lacks the pyrazole and methoxyphenyl groups.
Uniqueness
Ethyl 4-[(4-methoxyphenyl)methyl]-1-(1H-pyrazole-4-carbonyl)piperidine-4-carboxylate is unique due to its combination of a pyrazole moiety, a piperidine ring, and a methoxyphenyl group
Properties
IUPAC Name |
ethyl 4-[(4-methoxyphenyl)methyl]-1-(1H-pyrazole-4-carbonyl)piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4/c1-3-27-19(25)20(12-15-4-6-17(26-2)7-5-15)8-10-23(11-9-20)18(24)16-13-21-22-14-16/h4-7,13-14H,3,8-12H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQERDGISGNWVBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)C(=O)C2=CNN=C2)CC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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